1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide, with the CAS number 1251686-51-7, is a synthetic organic compound notable for its potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 390.5 g/mol . This compound belongs to the class of carboxamides, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.
The synthesis of 1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step reactions that may include:
The specific conditions for each reaction step (e.g., temperature, solvent, catalysts) are critical for optimizing yield and purity. Reaction monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography is essential to ensure progress and completion.
The compound features a complex molecular structure with multiple functional groups:
The structural representation can be expressed using various notations:
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4)
HMAPHLPHDFYNNJ-UHFFFAOYSA-N
.The compound can participate in various chemical reactions typical for amides and heterocycles, including:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used for product characterization.
Potential mechanisms may involve:
Further pharmacological studies would be required to elucidate its precise mechanism of action.
While specific physical properties such as density and boiling point are not available, general properties can be inferred based on its structure:
Key chemical properties include:
Relevant data should be gathered through empirical studies to confirm these properties.
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide has potential applications in scientific research, particularly in drug discovery and development. Its structural features suggest possible uses in:
Further research is necessary to explore these applications fully and validate their efficacy in practical scenarios.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: